3-((4-Methoxyphenoxy)methyl)aniline

Description

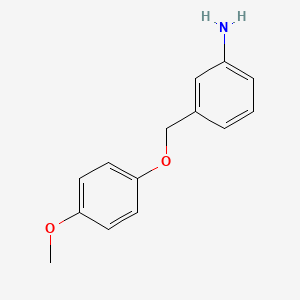

3-((4-Methoxyphenoxy)methyl)aniline is an aromatic amine derivative characterized by a central aniline ring substituted at the third position with a (4-methoxyphenoxy)methyl group. Its molecular formula is C₁₄H₁₅NO₂ (molecular weight: ~229.3 g/mol).

Properties

IUPAC Name |

3-[(4-methoxyphenoxy)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-5-7-14(8-6-13)17-10-11-3-2-4-12(15)9-11/h2-9H,10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECNSKNJGUPSTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenoxy)methyl)aniline typically involves the reaction of 4-methoxyphenol with formaldehyde to form 4-methoxybenzyl alcohol. This intermediate is then reacted with aniline under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Catalysts such as palladium or ruthenium complexes may also be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenoxy)methyl)aniline can undergo various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to yield reduced forms of the compound.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium or platinum catalysts.

Substitution: Nitrating agents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced forms of the compound, such as amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

3-((4-Methoxyphenoxy)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenoxy)methyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The para-methoxy group in this compound enhances electron density on the aromatic ring, favoring electrophilic substitution reactions. In contrast, analogs like 4-Methoxy-3-(trifluoromethyl)aniline bear a trifluoromethyl group, which withdraws electrons, increasing acidity and altering reaction pathways .

- Positional Isomerism: 2-(4-Methoxyphenoxy)aniline (ortho-substitution) exhibits steric hindrance near the amine group, reducing nucleophilicity compared to the para-substituted analog. This positional difference impacts its utility in coupling reactions .

Physicochemical Properties

- Solubility and Stability: this compound requires storage in inert atmospheres due to sensitivity to oxidation, similar to 3-(4-Methoxyphenoxy)aniline . Compounds with methyl groups (e.g., 3-Methyl-4-(4-methylphenoxy)aniline) exhibit higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Melting Points and Purity: Hydrochloride salts of analogs (e.g., 2-(4-methoxyphenoxy)aniline hydrochloride) show higher stability and distinct melting points compared to free bases, critical for pharmaceutical formulations .

Biological Activity

3-((4-Methoxyphenoxy)methyl)aniline is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, as well as the underlying mechanisms of action.

Chemical Structure and Properties

This compound features a methoxyphenoxy group that enhances its lipophilicity, facilitating interaction with cellular membranes and potential targets within biological systems. Its structure is represented as follows:

This compound acts as a versatile building block in organic synthesis, contributing to the development of various pharmaceuticals.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, compounds derived from this structure have shown minimal inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL against Helicobacter pylori and other pathogens .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 32-64 | 64-128 |

| Compound A | 16-32 | 32-64 |

| Compound B | 64-128 | >128 |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In a study utilizing the MTT assay, this compound demonstrated significant cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The viability reduction observed was up to 46.2% , indicating a promising anticancer profile .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | Viability Reduction (%) |

|---|---|

| U-87 | 43.7 ± 7.4 |

| MDA-MB-231 | 44.6 ± 8.0 |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.

- Radical Scavenging : It has been reported to exhibit antioxidant properties through DPPH radical scavenging, surpassing the activity of ascorbic acid .

- Cellular Uptake : The lipophilic nature of the methoxyphenoxy group may enhance cellular uptake, allowing for greater bioavailability and efficacy.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on the structure of this compound:

- A study highlighted the synthesis of novel derivatives with improved antioxidant activities, showcasing their potential in cancer therapy due to their ability to scavenge free radicals effectively .

- Another investigation into structure–activity relationships (SARs) revealed that modifications at specific positions on the aromatic ring significantly affected both antimicrobial and anticancer activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.